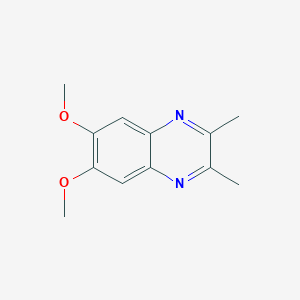

6,7-Dimethoxy-2,3-dimethylquinoxaline

描述

Structure

3D Structure

属性

IUPAC Name |

6,7-dimethoxy-2,3-dimethylquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-7-8(2)14-10-6-12(16-4)11(15-3)5-9(10)13-7/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZUXTDPRBHCJMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC(=C(C=C2N=C1C)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90186100 | |

| Record name | 6,7-Dimethoxy-2,3-dimethylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90186100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32388-00-4 | |

| Record name | 6,7-Dimethoxy-2,3-dimethylquinoxaline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032388004 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,7-Dimethoxy-2,3-dimethylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90186100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 6,7 Dimethoxy 2,3 Dimethylquinoxaline

Classical and Contemporary Synthesis of DDMQ

The synthesis of the DDMQ core structure is primarily achieved through a well-established condensation reaction, though the broader field of heterocyclic chemistry offers insights into potential alternative methodologies.

Condensation Reactions with 4,5-Dimethoxybenzene-1,2-diamine (B104307) and 2,3-Butanedione (B143835)

The most direct and widely employed method for synthesizing 6,7-Dimethoxy-2,3-dimethylquinoxaline is the condensation reaction between an ortho-phenylenediamine and a 1,2-dicarbonyl compound. In this specific case, the reaction involves 4,5-dimethoxybenzene-1,2-diamine and 2,3-butanedione (also known as diacetyl).

This reaction is a classic example of the Phillips-Beirut synthesis. A notable protocol involves the use of saccharin (B28170) as a mild and efficient catalyst in methanol (B129727) at room temperature. researchgate.net The reaction proceeds by adding the diamine and saccharin to the dicarbonyl compound in methanol, leading to the formation of the quinoxaline (B1680401) product after stirring, precipitation in water, and filtration. researchgate.net This method is valued for its operational simplicity and generally high yields.

Table 1: Key Reactants for DDMQ Synthesis

| Reactant | Chemical Name | Role |

| 4,5-Dimethoxybenzene-1,2-diamine | Benzene (B151609) ring precursor with dimethoxy substituents | |

| 2,3-Butanedione (Diacetyl) | Pyrazine (B50134) ring precursor with dimethyl substituents |

Exploration of Alternative Synthetic Routes

While the condensation of 4,5-dimethoxybenzene-1,2-diamine and 2,3-butanedione remains the principal route to DDMQ, several other synthetic strategies are employed for structurally related heterocyclic compounds. These methods represent potential, albeit currently underexplored, alternative pathways for DDMQ synthesis. For instance, the synthesis of various substituted tetrahydroisoquinolines, which share the dimethoxybenzene moiety, utilizes reactions such as the Petasis reaction, the Pomeranz–Fritsch–Bobbitt cyclization, and the Pictet-Spengler reaction. digitellinc.comresearchgate.netnih.govtcichemicals.com One-pot methods have also been developed for the efficient synthesis of 6,7-dimethoxy-3,4-dihydroisoquinoline (B1294741) hydrochloride, highlighting a trend towards more streamlined and cost-effective processes in heterocyclic synthesis. acs.org These advanced methodologies could potentially be adapted for the synthesis of DDMQ or its precursors, offering alternative approaches to the classical condensation.

Functional Group Interconversions and Derivatization Strategies for DDMQ

The DDMQ molecule possesses several sites for chemical modification, including the nitrogen atoms of the pyrazine ring, the electron-rich benzene ring, and the methyl groups. These sites allow for a variety of functional group interconversions and derivatization strategies.

Oxidation Reactions and Quinoxaline Derivatives

The nitrogen atoms in the pyrazine ring of quinoxalines can be readily oxidized to form quinoxaline-N-oxides. This transformation is typically achieved using peracids. researchgate.net The oxidation can lead to either mono-N-oxides or di-N-oxides, such as quinoxaline 1,4-di-N-oxide derivatives. nih.gov The presence of substituents on the quinoxaline ring system, such as the electron-donating methoxy (B1213986) groups in DDMQ, can influence the reactivity and properties of the resulting N-oxides. acs.org For example, the oxidation of 2,3-dimethylquinoxaline (B146804) leads to 2,3-dimethylquinoxaline 1,4-dioxide, a close structural analog of oxidized DDMQ. aub.edu.lb These N-oxide derivatives are of significant interest as they often exhibit enhanced biological activities compared to their non-oxidized parent compounds. nih.govacs.org

Reduction Reactions and Dihydroquinoxaline Derivatives

The pyrazine ring of the quinoxaline system can be reduced to yield 1,2,3,4-tetrahydroquinoxaline (B1293668) derivatives. Several methods are available for this transformation.

Metal Hydride Reduction : Reagents like borane (B79455) in tetrahydrofuran (B95107) (THF) are effective for reducing 2,3-disubstituted quinoxalines, stereoselectively producing the cis-isomer of the corresponding 1,2,3,4-tetrahydroquinoxaline. researchgate.netresearchgate.net Lithium aluminum hydride (LiAlH₄) has also been used to reduce the quinoxaline core. acs.org Sodium borohydride (B1222165) (NaBH₄) can be employed, though its effectiveness with 2,3-dialkyl quinoxalines can be limited in solvents like ethanol. researchgate.netresearchgate.net The use of a NaBH₄-ZnCl₂ system has been reported to improve the efficiency of this reduction under mild conditions. researchgate.net

Catalytic and Transfer Hydrogenation : Catalytic hydrogenation is a common method for reducing the quinoxaline ring. tcichemicals.comrsc.org Furthermore, transfer hydrogenation offers a metal-free alternative, using reagents like bis(pinacolato)diboron (B136004) (HBpin) with a tetrabutylammonium (B224687) bromide catalyst. nih.gov Iridium-based catalysts are also highly efficient for the hydrogenation and dehydrogenation of quinoxaline systems, including polymers of 2,3-dimethylquinoxaline. digitellinc.comliv.ac.uk

The resulting 1,2,3,4-tetrahydro-6,7-dimethoxy-2,3-dimethylquinoxaline is a more flexible, non-aromatic heterocyclic structure with distinct chemical properties from its parent DDMQ.

Table 2: Summary of Reduction Methods for the Quinoxaline Ring

| Method | Reagent/Catalyst | Product Type | Key Features |

| Metal Hydride | Borane-THF | cis-1,2,3,4-Tetrahydroquinoxaline | Stereoselective |

| Metal Hydride | NaBH₄-ZnCl₂ | 1,2,3,4-Tetrahydroquinoxaline | Mild conditions, improved efficiency |

| Transfer Hydrogenation | HBpin / Bu₄NBr | 1,2,3,4-Tetrahydroquinoxaline | Metal-free |

| Catalytic Hydrogenation | Iridium complexes | 1,2,3,4-Tetrahydroquinoxaline | Efficient, applicable to polymers |

Substitution Reactions and Functional Group Introduction

The DDMQ scaffold allows for substitution reactions on both the benzene and pyrazine rings.

Electrophilic Substitution : The benzene ring of DDMQ is activated by two electron-donating methoxy groups, making it susceptible to electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. For the parent quinoxaline, nitration requires forcing conditions (concentrated nitric acid and oleum) to yield 5-nitro and 5,7-dinitro products, indicating the deactivating effect of the pyrazine ring. researchgate.net However, the activating methoxy groups in DDMQ would facilitate such substitutions at the C5 and C8 positions.

Nucleophilic Substitution : While the electron-rich nature of the benzene ring makes nucleophilic aromatic substitution difficult without a leaving group, the pyrazine ring can be a target. For instance, the methyl groups at the C2 and C3 positions can be functionalized. The acidity of the C-H bonds in these methyl groups, particularly after oxidation to the N-oxide, allows for reactions like bromination to form bis(bromomethyl) derivatives, which are versatile intermediates for further substitution. aub.edu.lb Additionally, reactions like the Gould-Jacobs reaction, starting from an amino-substituted quinoxaline, can be used to build fused tricyclic systems. youtube.com

Mechanistic Studies of DDMQ in Organic Synthesis

Detailed mechanistic studies that specifically employ this compound as a central component to probe reaction pathways are not prominently featured in the current body of scientific literature. The focus of existing research has largely been on the synthesis of the quinoxaline core itself, rather than its subsequent application as a catalyst or a key reagent for mechanistic elucidation.

There is a notable absence of dedicated research demonstrating the utility of this compound as a catalyst or a primary reagent in organic reactions. While quinoxaline derivatives can, in principle, act as ligands for metal catalysts or participate in various organic transformations, specific examples and detailed studies involving DDMQ in this capacity are not available in the reviewed literature. The potential for the nitrogen atoms in the pyrazine ring to coordinate with metals or for the aromatic system to participate in π-stacking interactions suggests that DDMQ could theoretically play a role in catalysis, but this remains a subject for future investigation.

Given the lack of studies where this compound is a key actor in a reaction, there is consequently no information available regarding the elucidation of reaction pathways or bond formation mechanisms that are directly influenced or mediated by this specific compound. Mechanistic organic chemistry relies on detailed experimental and computational studies to map the intricate steps of a chemical transformation, including the identification of intermediates and transition states. Such in-depth analyses involving DDMQ have not been reported.

Future research may yet uncover the potential of this compound in the realm of mechanistic and synthetic organic chemistry. Investigations into its coordination chemistry, photophysical properties, and reactivity with various substrates could reveal novel applications and provide the data necessary for a thorough mechanistic understanding.

Biological and Pharmacological Investigations of 6,7 Dimethoxy 2,3 Dimethylquinoxaline

Antimicrobial Activities of DDMQ and Related Quinoxaline (B1680401) Derivatives

Quinoxaline derivatives are recognized for their potential as a novel class of antimicrobial agents. nih.gov Their simple and flexible structure offers a promising framework for developing new therapeutic agents to combat microbial resistance. researchgate.net Research into this class of compounds has revealed a broad spectrum of activity against various pathogenic microorganisms.

Quinoxaline derivatives have demonstrated notable efficacy against a broad spectrum of bacteria, including both Gram-positive and Gram-negative strains. nih.gov Studies have shown that these compounds are active against microorganisms such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. nih.gov The antibacterial activity of these compounds is often evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration required to inhibit visible growth of the bacteria.

One study highlighted the promise of a quinoxaline derivative against sixty isolates of Methicillin-Resistant Staphylococcus aureus (MRSA), a significant challenge in clinical settings. The majority of the isolates (56.7%) showed an MIC of 4 µg/mL for the quinoxaline compound, comparable to the reference drug vancomycin. nih.gov Furthermore, 20% of the isolates had an MIC of 2 µg/mL for the quinoxaline derivative, indicating significant antibacterial potential. nih.gov

The mechanism of antibacterial action for some quinoxaline derivatives is thought to involve the alteration of bacterial DNA structure or the compromising of the structural integrity of the bacterial cell membrane, leading to the leakage of intracellular components. tandfonline.com The broad-spectrum activity and effectiveness against drug-resistant strains underscore the potential of the quinoxaline scaffold in addressing the growing threat of antibiotic resistance. mdpi.com

| MIC (µg/mL) | Percentage of MRSA Isolates Inhibited (%) |

|---|---|

| 1 | 3.3 |

| 2 | 20.0 |

| 4 | 56.7 |

| 8 | 20.0 |

This interactive table summarizes the Minimum Inhibitory Concentration (MIC) of a quinoxaline derivative against 60 MRSA isolates, as reported in a 2023 study. nih.gov

In addition to antibacterial effects, quinoxaline derivatives have demonstrated significant antifungal properties. mdpi.com The analog 2,3-dimethylquinoxaline (B146804) (DMQ) has been shown to possess broad-spectrum antifungal activity. researchgate.net Research has demonstrated its efficacy against a wide range of pathogenic fungi, including various species of Candida, Aspergillus, Cryptococcus, and Trichophyton. nih.gov

One study found that DMQ inhibited the growth of Madurella mycetomatis, the primary causative agent of eumycetoma, with an MIC of 312 µg/ml. nih.gov Another investigation into DMQ's activity against various fungal species revealed MIC values ranging from 9 µg/ml against Cryptococcus neoformans to 1125 µg/ml against Candida tropicalis. nih.gov Symmetrically disubstituted quinoxalines have also shown considerable activity against fungal strains like Candida albicans and Aspergillus flavus. researchgate.net

The proposed mechanisms for the antifungal action of quinoline derivatives, a related class of compounds, include causing abnormal morphology of the cell membrane, increasing membrane permeability, and leading to the release of cellular contents. Other potential synergistic mechanisms involve the inhibition of morphological transformation from yeast to hyphal form in fungi like C. albicans and the reduction of intracellular calcium concentration.

| Fungal Species | MIC (µg/ml) |

|---|---|

| Cryptococcus neoformans | 9 |

| Candida albicans | 140 |

| Candida parapsilosis | 190 |

| Candida tropicalis | 1125 |

This interactive table presents the Minimum Inhibitory Concentration (MIC) of 2,3-dimethylquinoxaline against various pathogenic fungal species. nih.gov

The quinoxaline scaffold is a promising platform for the development of new antimicrobial agents. researchgate.net The demonstrated efficacy against drug-resistant bacteria like MRSA and a wide range of pathogenic fungi highlights their potential to address significant unmet medical needs. nih.gov The versatility of the quinoxaline structure allows for various chemical modifications, enabling the synthesis of novel derivatives with potentially enhanced potency and optimized pharmacological properties. nih.gov

The ability of these compounds to target different microbial processes, from DNA synthesis to cell membrane integrity, offers multiple avenues for therapeutic intervention. tandfonline.commdpi.com Researchers believe that novel quinoxaline derivatives could serve as lead compounds for developing new antimicrobial drugs, emphasizing their importance in the fight against resistant microbial strains. The broad-spectrum activity exhibited by many quinoxalinyl chalcones further supports their potential as valuable antimicrobial agents.

Anticancer Potential of DDMQ and Analogs

Quinoxaline derivatives have garnered significant attention as a novel class of chemotherapeutic agents with activity against various tumors. nih.gov Their anticancer effects are often attributed to their ability to act as inhibitors of protein kinases, which are crucial enzymes in cell signaling pathways that control cell growth, proliferation, and division. ekb.egnih.gov

Numerous studies have demonstrated the cytotoxic effects of quinoxaline derivatives against a panel of human cancer cell lines. These compounds have been evaluated against cell lines representing various cancers, including colon carcinoma (HCT116), liver hepatocellular carcinoma (HepG2), breast adenocarcinoma (MCF-7), and prostate cancer (PC-3). nih.govresearchgate.net

For instance, certain quinoxaline derivatives exhibited potent and selective anticancer activity against PC-3 prostate cancer cells, with IC₅₀ values (the concentration required to inhibit the growth of 50% of cells) as low as 2.11 µM and 4.11 µM. researchgate.net Another study on 6,7-modified-5,8-quinoxalinedione derivatives found that one compound was markedly cytotoxic against human gastric adenocarcinoma cells (MKN 45) with an IC₅₀ value of 0.073 µM, which was more potent than the conventional anticancer drugs adriamycin and cisplatin. mdpi.com While not quinoxalines, the related 6,7-dimethoxyquinazoline derivatives have also shown significant cytotoxicity, with one promising compound recording IC₅₀ values of 0.7 µM and 1.7 µM in two different colon cancer cell lines.

| Compound Type | Cancer Cell Line | IC₅₀ (µM) |

|---|---|---|

| Quinoxaline Derivative | PC-3 (Prostate) | 2.11 |

| Quinoxaline Derivative | PC-3 (Prostate) | 4.11 |

| Pyrido[1,2-a]imidazo[4,5-g]quinoxaline-6,11-dione | MKN 45 (Gastric) | 0.073 |

| 6,7-dimethoxyquinazoline Derivative | HCT116 (Colon) | 0.7 |

This interactive table summarizes the IC₅₀ values of various quinoxaline and related derivatives against several human cancer cell lines. mdpi.comresearchgate.net

The anticancer activity of quinoxaline derivatives is mediated through several proposed mechanisms, primarily centered on the disruption of key cellular processes in cancer cells.

Induction of Apoptosis: A primary mechanism is the induction of programmed cell death, or apoptosis. nih.govresearchgate.net Studies have shown that certain quinoxaline compounds can upregulate pro-apoptotic proteins like p53, caspase-3, and caspase-8, while downregulating anti-apoptotic proteins such as Bcl-2, ultimately leading to the death of cancer cells. researchgate.net

Cell Cycle Arrest: Quinoxaline derivatives can interfere with the normal progression of the cell cycle. nih.govresearchgate.net Some compounds have been observed to cause cell cycle arrest at the G2/M phase or the S phase, preventing cancer cells from dividing and proliferating. nih.govresearchgate.net

Enzyme Inhibition: These compounds can act as inhibitors of crucial enzymes involved in cancer progression. ekb.egresearchgate.net

Topoisomerase II (Topo II) Inhibition: Certain derivatives have shown inhibitory effects against Topoisomerase II, an enzyme essential for managing DNA tangles during replication. Inhibiting this enzyme leads to DNA damage and triggers apoptosis. researchgate.net

Protein Kinase Inhibition: Quinoxalines are known to be selective adenosine triphosphate (ATP) competitive inhibitors of numerous protein kinases that are often overactive in cancer. ekb.egnih.gov These include Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR), which are key targets in modern cancer therapy. ekb.egnih.gov

These multifaceted mechanisms of action make the quinoxaline scaffold a highly attractive starting point for the design and development of novel anticancer agents. mdpi.com

Proposed Mechanisms of Anticancer Action

Enzyme Inhibition

While specific studies on the enzyme inhibitory activity of 6,7-Dimethoxy-2,3-dimethylquinoxaline (DDMQ) are not extensively detailed, research into structurally related quinoxaline compounds has revealed significant potential in this area, particularly in kinase inhibition. Kinases are crucial enzymes in cellular signaling, and their dysregulation is implicated in diseases like cancer and neurodegenerative disorders.

A series of new heterocyclic analogs based on the 6,7-dimethyl quinoxaline structure were designed and synthesized to target key enzymes in the CMGC kinase family, which are involved in the hyperphosphorylation of Tau protein, a hallmark of Alzheimer's disease. nih.govresearchgate.net The study focused on Glycogen Synthase Kinase-3β (GSK3β), Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), and CDC-like kinase 1 (CLK1). nih.gov Biological evaluation showed that analogs with bromo or chloro substitutions were highly selective inhibitors of GSK3β. nih.govresearchgate.net Molecular modeling studies supported these findings, indicating that a primary hydrogen bond between the inhibitor and the Val 135 residue in GSK3β was crucial for potency. nih.gov

This research highlights that the quinoxaline scaffold, particularly with substitutions at the 6 and 7 positions, is a promising framework for developing selective enzyme inhibitors. nih.govresearchgate.net

Table 1: Kinase Inhibition by 6,7-Dimethyl Quinoxaline Analogs

| Target Enzyme | Enzyme Family | Disease Relevance | Inhibition Finding |

|---|---|---|---|

| GSK3β (Glycogen Synthase Kinase-3β) | CMGC | Alzheimer's Disease (Tau Hyperphosphorylation) | Halogenated analogs showed high selectivity and potency. nih.govresearchgate.net |

| DYRK1A | CMGC | Alzheimer's Disease (Tau Hyperphosphorylation) | Screened, but analogs showed higher selectivity for GSK3β. nih.gov |

| CLK1 | CMGC | Alzheimer's Disease (Tau Hyperphosphorylation) | Screened, but analogs showed higher selectivity for GSK3β. nih.gov |

Receptor Antagonism

The investigation of quinoxaline derivatives and their analogs as receptor antagonists is an active area of research, although specific data for this compound is limited. However, studies on closely related heterocyclic structures provide insight into the potential of this chemical class to interact with various receptors.

For instance, a series of 1,3-diamino-6,7-dimethoxyisoquinolines, which share the dimethoxy-substituted benzene (B151609) ring but differ in the heterocyclic system, were evaluated for their binding affinity to α1-adrenoceptors. nih.gov These receptors are involved in blood pressure regulation. The study found that while some isoquinoline analogs could bind to the receptor, their potency was significantly lower than the established antagonist prazosin. nih.gov This research underscores the critical role of the specific heterocyclic nucleus (isoquinoline versus quinoxaline) and its protonation state in achieving efficient receptor binding. nih.gov

Separately, screening of various compounds for affinity to sigma (σ) receptors identified 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as having excellent binding affinity and selectivity for the σ2 receptor subtype. upenn.edu While these are not quinoxalines, the recurrence of the 6,7-dimethoxy substitution pattern in high-affinity ligands suggests its importance for receptor interaction.

Induction of Apoptosis and Cell Cycle Arrest

A significant body of research demonstrates that various quinoxaline derivatives possess potent anticancer activity, often mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest. nih.gov These processes are fundamental to preventing the uncontrolled proliferation of cancer cells.

Apoptosis is a key mechanism for eliminating cancerous cells, and its induction is a primary goal of many cancer therapies. nih.gov The cleavage of poly (ADP-ribose) polymerase (PARP) and the activation of caspases are hallmark indicators of apoptosis. mdpi.com Studies on bioactive quinoxalines have shown they can trigger these apoptotic pathways. nih.gov For example, certain aminoalcohol-based quinoxaline derivatives were found to significantly increase total apoptosis in HT-29 colon cancer cells. nih.gov

Cell cycle arrest is another mechanism by which quinoxaline compounds can inhibit cancer growth. By halting the cell cycle at specific checkpoints (such as G1, S, or G2/M), these compounds prevent cancer cells from dividing and replicating. nih.govmdpi.com Research on various flavonoids and other compounds has shown that this arrest is often achieved by downregulating the expression of key cell cycle-regulating proteins like cyclins and cyclin-dependent kinases (CDKs). nih.gov Some quinoxaline derivatives have been shown to induce cell cycle arrest, suggesting this is a common mechanism of action for this class of compounds. nih.gov

Table 2: Mechanisms of Apoptosis and Cell Cycle Arrest

| Cellular Process | Key Molecular Events | Role in Cancer Therapy |

|---|---|---|

| Apoptosis | Activation of caspases, cleavage of PARP, mitochondrial dysfunction, changes in nuclear morphology. mdpi.comnih.gov | Induces programmed cell death in malignant cells. nih.gov |

| Cell Cycle Arrest | Downregulation of cyclins and CDKs, accumulation of cells in specific phases (e.g., G1 or G2/M). nih.govnih.gov | Prevents the proliferation and division of cancer cells. mdpi.com |

Interaction with Spindle Assembly Checkpoint and Tubulin Polymerization

The spindle assembly checkpoint (SAC) is a critical cellular surveillance mechanism that ensures the accurate segregation of chromosomes during mitosis. nih.gov A defective SAC can lead to chromosomal instability (CIN), a hallmark of many cancers. nih.gov Targeting this pathway is a promising strategy for cancer therapy.

The proper function of the SAC is intimately linked to the dynamics of microtubules, which are polymers of tubulin that form the mitotic spindle. nih.gov Research has shown that altering microtubule polymerization rates can be particularly toxic to cells with a weakened or defective SAC. nih.gov While direct studies linking this compound to this specific process are not available, the general principle suggests that compounds affecting tubulin dynamics could be synthetically lethal with SAC deficiencies. This provides a therapeutic window to selectively target cancer cells while sparing healthy cells.

Antiviral Properties of Quinoxaline Derivatives Relevant to DDMQ

The quinoxaline scaffold is a "privileged" structure in medicinal chemistry, demonstrating a wide range of biological activities, including potent antiviral effects. nih.govrsc.org Suitably functionalized quinoxaline derivatives have been investigated as therapeutic agents against a variety of viral pathogens. nih.govnih.gov This broad-spectrum activity makes the quinoxaline core, as found in DDMQ, a structure of significant interest for the development of new antiviral drugs. rsc.orgresearchgate.net

Quinoxaline derivatives have shown promise against several virus families:

Herpesviruses : Certain derivatives, such as 2,3-dimethyl-6-(dimethylaminoethyl)-6H-indolo-[2,3-b]quinoxaline, have demonstrated high activity against the herpes simplex virus (HSV), potentially through DNA binding mechanisms. sapub.org

Orthomyxoviridae : The planar aromatic system of quinoxalines makes them good candidates for combating influenza viruses by potentially targeting the highly conserved NS1 protein. nih.gov

Retroviruses : Some drug candidates bearing the quinoxaline core have been identified as potent inhibitors of the HIV-1 reverse transcriptase enzyme. nih.gov

Coronaviruses : In the wake of recent global health challenges, the development of quinoxaline derivatives as potential inhibitors of SARS-CoV and SARS-CoV-2 has become an area of active research. rsc.org

The versatility of the quinoxaline ring allows for various chemical modifications, enabling the fine-tuning of its antiviral activity against specific molecular targets. nih.govnih.gov

Anti-inflammatory Effects and Therapeutic Implications

Quinoxaline derivatives have been widely reported to possess significant anti-inflammatory properties. nih.govunav.eduresearchgate.net Inflammation is a complex biological response implicated in numerous diseases, and compounds that can modulate this process have broad therapeutic potential.

The anti-inflammatory action of quinoxalines is often attributed to their ability to inhibit key inflammatory mediators and signaling pathways. nih.govbenthamscience.com Studies have shown that various quinoxaline derivatives can:

Reduce Leukocyte Migration : In models of inflammation, certain quinoxalines were found to inhibit the migration of leukocytes to the inflamed site. nih.gov

Decrease Pro-inflammatory Cytokines : The levels of key pro-inflammatory cytokines, such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α), were significantly reduced by treatment with quinoxaline compounds. nih.gov

Inhibit Inflammatory Enzymes : Quinoxalines have been shown to inhibit enzymes like lipoxygenase (LOX) and cyclooxygenase (COX), which are central to the production of pro-inflammatory mediators. unav.edunih.gov

Modulate Signaling Pathways : The anti-inflammatory effects can also be mediated through the inhibition of signaling pathways like nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and p38 mitogen-activated protein kinase (p38 MAPK). nih.govbenthamscience.com

Some quinoxaline derivatives have demonstrated in vivo anti-inflammatory effects comparable to or even exceeding that of established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin. unav.eduresearchgate.net These findings suggest that the quinoxaline scaffold is a valuable template for developing new anti-inflammatory agents. nih.govbenthamscience.com

Other Reported Biological Activities of Quinoxalines

The quinoxaline moiety is a versatile pharmacophore, and its derivatives have been shown to exhibit a wide spectrum of biological activities beyond those previously discussed. nih.govnih.gov This chemical structure is a component of numerous biologically active compounds and marketed drugs. sapub.orgnih.gov

A broad range of pharmacological properties have been attributed to the quinoxaline class of compounds, including:

Antibacterial and Antifungal Activity : Quinoxaline 1,4-di-N-oxides (QdNOs) and other derivatives have well-documented antimicrobial properties against various bacteria and fungi. sapub.orgnih.govfrontiersin.org

Anticancer and Antitumor Activity : In addition to inducing apoptosis, quinoxalines are explored for a variety of antineoplastic applications. nih.govfrontiersin.org

Antiparasitic Activity : The quinoxaline ring has been a basis for developing agents against parasites responsible for diseases like malaria and trypanosomiasis. frontiersin.org

Antitubercular Activity : Several quinoxaline derivatives have been identified with activity against Mycobacterium tuberculosis. sapub.org

Analgesic Effects : Some quinoxalines have been reported to possess peripheral analgesic (pain-relieving) properties, which may be linked to their anti-inflammatory effects. nih.govsapub.org

Antioxidant Properties : Certain derivatives have shown the ability to scavenge reactive oxygen species (ROS), which are involved in inflammation and other pathological processes. unav.edu

This diverse range of activities ensures that quinoxaline chemistry remains a vibrant and important field in the ongoing search for new therapeutic agents. nih.govwisdomlib.org

Anticonvulsant, Antidiabetic, and Antioxidant Activities

There is no specific information available in the scientific literature regarding the anticonvulsant, antidiabetic, or antioxidant activities of this compound. Studies on other quinoxaline derivatives have shown some of these activities, but these findings cannot be directly attributed to this compound.

Anti-TB and Antimalarial Applications

No dedicated studies were found that investigate the efficacy of this compound against Mycobacterium tuberculosis or Plasmodium species. The development of quinoxaline-based compounds as anti-TB and antimalarial agents is an active area of research, but specific data for this compound are absent from the available literature. mdpi.commdpi.com

Neuroprotective Agents

While analogs such as 6,7-dimethyl quinoxaline have been investigated for their potential as neuroprotective agents, there is no specific research detailing the neuroprotective properties of this compound. nih.gov The influence of the dimethoxy and dimethyl substitutions on the neuroprotective potential of the quinoxaline scaffold remains to be elucidated by future research.

Structure Activity Relationship Sar Studies of 6,7 Dimethoxy 2,3 Dimethylquinoxaline and Its Derivatives

Influence of Methoxy (B1213986) Groups on Biological Activity

The methoxy groups (-OCH₃) at the 6 and 7 positions of the quinoxaline (B1680401) ring are electron-donating groups that can significantly influence the molecule's electronic properties and its interaction with biological targets. SAR studies on various quinoxaline derivatives have demonstrated that the presence of these electron-releasing groups is often essential for biological activity. mdpi.com For instance, in a series of anticancer quinoxaline derivatives, the presence of methoxy groups was found to be crucial for their activity. mdpi.com

The substitution pattern is critical, and replacing these electron-donating methoxy groups with electron-withdrawing groups, such as a chloro (Cl) group, has been shown to decrease the anticancer activity of certain derivatives. mdpi.com This principle extends to related heterocyclic systems; for example, in a series of novel 6,7-dimethoxy-4-amino-quinazoline derivatives, the insertion of electron-donating groups at the 6 and 7 positions of the quinazoline core increased their antiproliferative activity. mdpi.com The 6,7-dimethoxy substitution pattern is a recurring motif in biologically active molecules, where it is often associated with enhanced potency and favorable interactions with protein targets. researchgate.net

Impact of Methyl Substituents on Pharmacological Profiles

The methyl groups (-CH₃) at the 2 and 3 positions of the pyrazine (B50134) ring also play a significant role in defining the pharmacological profile of quinoxaline derivatives. These small, lipophilic groups can affect the molecule's solubility, metabolic stability, and steric interactions within a receptor's binding pocket.

The presence of methyl groups can increase electron density around the aromatic protons through electronic effects. tandfonline.com The specific placement of methyl groups on the quinoxaline core can lead to distinct biological activities. For example, 2,3-dimethyl-6-(dimethylaminoethyl)-6H-indolo-[2,3-b]quinoxaline has demonstrated high activity against the herpes virus, highlighting the contribution of the 2,3-dimethyl substitution to its antiviral properties. sapub.org In another context, derivatives of 6,7-dimethyl quinoxaline have been investigated as kinase inhibitors, indicating that methyl groups on the benzene (B151609) portion of the scaffold are also critical for certain pharmacological profiles. dntb.gov.uanih.gov Furthermore, 3-methylquinoxaline derivatives have been the subject of design and molecular docking studies as potential VEGFR-2 inhibitors, underscoring the importance of this substituent in anticancer research. researchgate.net

Comparative SAR Analysis with Other Substituted Quinoxalines

To fully understand the SAR of 6,7-dimethoxy-2,3-dimethylquinoxaline, it is essential to compare it with other substituted quinoxalines. The biological activity of quinoxaline derivatives is highly dependent on the nature and position of substituents on both the benzene and pyrazine rings.

The functional groups at the 2, 3, 6, and 7 positions are key modulators of the biological activity of the quinoxaline scaffold.

Positions 2 and 3 : Modifications at these positions on the pyrazine ring significantly impact activity. In a study of antiproliferative quinoxalin-6-amine analogs, furan substitutions at the 2,3-positions were found to be superior to methyl, thiophene, or phenyl groups. nih.gov Symmetrically disubstituted quinoxalines have shown significant antibacterial activity, whereas asymmetrically substituted derivatives sometimes exhibit reduced activity. nih.gov

Position 6 : The nature of the substituent at this position is also critical. For instance, a sulfonamide substitution at the 6-position was found to be unfavorable for the growth inhibitory activity of certain quinoxaline analogs. nih.gov

Position 7 : The effect of substituents at this position can be highly target-dependent. For anti-leishmaniasis activity, the presence of a halogen atom at position 7 was found to be critical, while electron-donating groups at the same position reduced potency. mdpi.com Conversely, for some anticancer quinoxalines, an electron-withdrawing nitro (NO₂) group at the 7th position was shown to decrease activity. mdpi.com

| Position | Substituent Type | Effect on Biological Activity | Target/Activity | Reference |

|---|---|---|---|---|

| 2, 3 | Furan | Increased Activity (compared to methyl, phenyl) | Antiproliferative | nih.gov |

| 6 | Sulfonamide | Decreased Activity | Antiproliferative | nih.gov |

| 7 | Halogen (e.g., Cl) | Increased Activity | Anti-leishmaniasis | mdpi.com |

| 7 | Electron-donating | Decreased Activity | Anti-leishmaniasis | mdpi.com |

| 7 | Electron-withdrawing (NO₂) | Decreased Activity | Anticancer | mdpi.com |

Specific structural motifs have been linked to enhanced efficacy. For example, in a series of anti-plasmodial quinoxaline analogs, the presence of an enone linker was identified as essential for activity. nih.gov In other studies, the introduction of a side chain containing a hydrogen-bond acceptor or donor, such as a hydrazide moiety, was shown to promote antitumor activity. nih.gov Furthermore, strategic structural modifications can improve the pharmacological properties of a lead compound. In one study, replacing metabolically labile furan groups on a quinoxaline urea analog led to the identification of a new compound that was approximately 2.5-fold more potent in inhibiting TNFα-induced NFκB activity and 4-fold more potent in inhibiting pancreatic cancer cell growth. nih.gov These examples demonstrate that efficacy is not just dependent on individual substituents but on the integrated molecular architecture and its resulting physicochemical properties.

Computational and Molecular Docking Studies in SAR Elucidation

Computational methods, particularly molecular docking, are powerful tools for elucidating the SAR of quinoxaline derivatives. These techniques allow researchers to visualize and predict how a molecule might bind to the active site of a biological target, such as an enzyme or receptor. nih.govacs.org By modeling these interactions, molecular docking can rationalize observed biological activities and guide the design of new, more potent compounds. nih.gov

Docking studies have been successfully applied to various quinoxaline derivatives to understand their mechanism of action. For instance, the binding mode of a potent quinoxaline anticancer agent was studied by docking it against its target, the β-tubulin protein. nih.gov Similarly, docking studies of a promising quinoxaline derivative in the EGFR receptor helped to explain its activity as an EGFR inhibitor. nih.gov These computational approaches can predict key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for binding and subsequent biological effect. acs.orgijpsnonline.com

A key output of molecular docking simulations is the prediction of binding energy, which estimates the binding affinity between a ligand (the quinoxaline derivative) and its target protein. A lower (more negative) binding energy generally suggests a more stable and favorable interaction. These predicted energies can be correlated with experimental biological data, such as IC₅₀ values, to build robust SAR models. researchgate.net

For example, docking studies on a set of quinoxaline derivatives as c-Met kinase inhibitors showed a correlation between the predicted binding energies and the experimentally determined pIC₅₀ values. researchgate.net Similar studies on quinoxaline-based compounds targeting the VEGFR-2 receptor also used predicted binding affinity values (in kcal/mol) to identify the most promising candidates for further development. ekb.eg The ability to predict binding energies allows for the virtual screening of large libraries of compounds, prioritizing those with the highest predicted affinity for synthesis and biological testing.

| Quinoxaline Derivative Type | Biological Target | Predicted Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| Quinoxaline-based derivatives | VEGFR-2 | -11.93 to -17.11 | ekb.eg |

| Monoterpenoid substituted quinoxaline | FKBP12 | -9.98 | ijpsnonline.com |

| Pyridazino[4,5-b]quinoxaline-1(2H)-one derivatives | COVID-19 Main Protease | -7.6 | nih.gov |

Identification of Key Mechanistic Insights

Understanding the molecular mechanisms that underpin the structure-activity relationships (SAR) of this compound and its analogs is crucial for the rational design of more potent and selective therapeutic agents. Research into closely related quinoxaline derivatives has provided significant insights into the specific interactions that govern their biological activity, particularly in the context of kinase inhibition.

Detailed molecular modeling and biological evaluation of 6,7-dimethyl quinoxaline analogs have been instrumental in elucidating these mechanisms. researchgate.netnih.gov Studies targeting Glycogen Synthase Kinase-3β (GSK3β), a key enzyme implicated in neurodegenerative diseases like Alzheimer's, have revealed the critical role of specific substitutions on the quinoxaline framework. researchgate.netnih.gov

One of the primary mechanistic discoveries is the importance of hydrogen bonding in the ligand-receptor interaction. Molecular docking studies have shown that highly active derivatives form a crucial hydrogen bond with the Val 135 residue within the active site of the GSK3β enzyme. researchgate.netnih.gov This interaction is considered a key anchor, instigating the compound's potency. researchgate.netnih.gov

Furthermore, non-covalent interactions have been identified as essential contributors to the selectivity of these compounds. Specifically, interactions between the aromatic nucleus of the quinoxaline derivative and residues such as Arg 141 and Thr 138 in the GSK3β receptor are believed to enhance target selectivity. researchgate.netnih.gov The systematic adjustment of electron density on the aromatic rings, through the introduction of different substituents, has been shown to fine-tune the efficacy and selectivity of these inhibitors. researchgate.netnih.gov

For instance, the introduction of halide groups (bromo and chloro) at specific positions on an appended aromatic ring resulted in compounds with high selectivity for GSK3β. researchgate.net This suggests that the electronic properties and spatial arrangement of substituents play a pivotal role in dictating the interaction profile with the target enzyme.

The mechanistic insights gained from these studies are summarized in the table below, which highlights the structure and corresponding inhibitory activity of key 6,7-dimethyl quinoxaline analogs against GSK3β.

| Compound | Substituent (on appended aromatic ring) | Target | IC₅₀ (µM) | Key Mechanistic Interactions |

|---|---|---|---|---|

| Compound 199 | Bromo | GSK3β | 0.270 | Primary H-bond with Val 135; Non-covalent interactions with Arg 141/Thr 138. researchgate.netnih.gov |

| Compound 200 | Chloro | GSK3β | 0.390 | Primary H-bond with Val 135; Non-covalent interactions with Arg 141/Thr 138. researchgate.netnih.gov |

Analytical Applications and Methodologies Involving 6,7 Dimethoxy 2,3 Dimethylquinoxaline

DDMQ as an Internal Standard in High-Performance Liquid Chromatography (HPLC)

DDMQ is extensively utilized as an internal standard in High-Performance Liquid Chromatography (HPLC), a powerful analytical technique used to separate, identify, and quantify components in a mixture. Its primary application in this context is for the precise measurement of methylglyoxal (B44143) (MG), a reactive dicarbonyl compound implicated in various disease processes.

Methylglyoxal (MG) is a highly reactive metabolite formed during glycolysis. Elevated levels of MG are associated with diabetic complications and cardiovascular diseases. Direct measurement of MG is challenging due to its reactivity. magritek.com To overcome this, MG is derivatized with 1,2-diamino-4,5-dimethoxybenzene (DDB) to produce a more stable quinoxaline (B1680401) derivative, 6,7-dimethoxy-2-methylquinoxaline (B43257) (DMQ).

DDMQ is employed as an internal standard in this analytical process. An internal standard is a compound added in a constant amount to samples, the calibration standard, and the blank. By comparing the HPLC peak area of the analyte (DMQ) to that of the internal standard (DDMQ), variations in sample injection volume, and matrix effects can be corrected, leading to more accurate and precise quantification. DDMQ is a suitable internal standard because it shares similar chromophoric properties with DMQ, allowing for detection at the same wavelength (352 nm), yet is chromatographically separated from it. This methodology is applied to various biological matrices, including plasma and cell lysates.

The reaction for the derivatization of methylglyoxal is as follows:

Methylglyoxal + 1,2-diamino-4,5-dimethoxybenzene → 6,7-dimethoxy-2-methylquinoxaline + Water

The development and validation of HPLC methods using DDMQ as an internal standard are crucial for ensuring the reliability of the analytical results. This process involves several key steps to demonstrate that the method is suitable for its intended purpose. mdpi.com

Method Development: The initial phase of method development involves selecting the appropriate HPLC column, mobile phase composition, and detector. sigmaaldrich.com For the analysis of DMQ with DDMQ as an internal standard, a reversed-phase HPLC column is typically used. The mobile phase often consists of a mixture of an aqueous component (like water with an acid modifier such as 0.1% trifluoroacetic acid) and an organic solvent (like acetonitrile). The addition of acid helps to stabilize the derivatives and improve the peak shape. Isocratic or gradient elution can be employed to achieve optimal separation of DMQ, DDMQ, and other components in the sample matrix. sigmaaldrich.com

Method Validation: Once the method is developed, it must be validated to ensure its accuracy, precision, linearity, and sensitivity. According to international guidelines, validation includes the following parameters: mdpi.com

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. For DDMQ-based assays, linearity is typically established over a concentration range of 0.1–50 µM with a correlation coefficient (R²) greater than 0.995.

Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the coefficient of variation (CV). For these assays, both intra-day and inter-day CVs are expected to be less than 5%.

Accuracy (Recovery): The closeness of the test results obtained by the method to the true value. It is often assessed through spike and recovery experiments, where known amounts of DDMQ are added to biological matrices. Recoveries are typically expected to be within 95–105%. nih.gov

Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. This is confirmed by ensuring that there is no interference from endogenous dicarbonyls or other quinoxaline derivatives.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy. mdpi.com

The stability of DDMQ is also a critical factor. It is reported to be stable for at least 6 months when stored in a freeze-dried state at -20°C. However, it is sensitive to light and repeated freeze-thaw cycles. Therefore, single-use aliquots and protection from light are recommended best practices.

Table 1: HPLC Method Validation Parameters for DDMQ-based Assays

| Parameter | Typical Acceptance Criteria |

| Linearity (R²) | > 0.995 |

| Precision (CV) | < 5% |

| Accuracy (Recovery) | 95–105% |

| Specificity | No interference at the retention time of the analyte |

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the structural elucidation and identification of 6,7-Dimethoxy-2,3-dimethylquinoxaline. These methods provide detailed information about the molecule's atomic composition, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei. For this compound, both ¹H NMR and ¹³C NMR are used for its characterization. chemicalbook.com

¹H NMR (Proton NMR): This technique provides information about the different types of protons (hydrogen atoms) in the molecule and their chemical environment. The ¹H NMR spectrum of DDMQ would be expected to show distinct signals for the protons of the two methyl groups at positions 2 and 3, the protons of the two methoxy (B1213986) groups at positions 6 and 7, and the aromatic protons on the quinoxaline ring system. The chemical shifts, integration, and splitting patterns of these signals are unique to the structure of DDMQ.

¹³C NMR (Carbon-13 NMR): This technique provides information about the different types of carbon atoms in the molecule. The ¹³C NMR spectrum of DDMQ would display signals corresponding to the carbon atoms of the methyl groups, the methoxy groups, and the quinoxaline ring.

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound. nih.gov The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (218.25 g/mol ). chemdad.com Fragmentation patterns observed in the mass spectrum can provide further structural information. For instance, the loss of methyl or methoxy groups would result in characteristic fragment ions.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various bonds within the molecule. Key expected absorptions include:

C-H stretching vibrations from the methyl and aromatic groups.

C=N stretching vibrations of the quinoxaline ring.

C=C stretching vibrations of the aromatic ring.

C-O stretching vibrations of the methoxy groups.

Aromatic C-H bending vibrations .

While a specific IR spectrum for this compound was not found in the search results, spectra for related quinoxaline compounds are available and provide an indication of the expected absorption regions. researchgate.netnist.govchemicalbook.com

Table 2: Summary of Spectroscopic Data for Quinoxaline Derivatives

| Technique | Information Provided | Expected Observations for DDMQ |

| ¹H NMR | Chemical environment of protons | Signals for methyl, methoxy, and aromatic protons |

| ¹³C NMR | Types of carbon atoms | Signals for methyl, methoxy, and quinoxaline ring carbons |

| Mass Spectrometry | Molecular weight and fragmentation | Molecular ion peak at m/z 218.25 and characteristic fragment ions |

| IR Spectroscopy | Functional groups | Absorption bands for C-H, C=N, C=C, and C-O bonds |

Chromatographic Methods (Excluding Basic Compound Identification Data)

Chromatographic techniques are fundamental in the analysis of quinoxaline derivatives, including this compound. These methods are primarily used for the separation, quantification, and purity assessment of these compounds in various matrices. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most prevalently reported methods for the analysis of this class of compounds. tandfonline.comchemistryjournal.in

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely employed technique for the analysis of quinoxaline derivatives due to its high resolution and sensitivity. tandfonline.comsielc.com Reverse-phase HPLC is commonly utilized, where a nonpolar stationary phase is paired with a polar mobile phase. sielc.com Research on various quinoxaline derivatives demonstrates the utility of C18 and other specialized reverse-phase columns for effective separation. tandfonline.comnih.gov

The mobile phase composition is a critical parameter that is optimized to achieve the desired separation. Typically, mixtures of solvents like methanol (B129727), acetonitrile, and water, often with an acid modifier such as formic acid or phosphoric acid, are used. tandfonline.comnih.gov The addition of an acid helps to ensure consistent ionization of the analytes and improve peak shape. nih.gov Detection is most commonly performed using a UV detector, with wavelengths in the range of 254 nm to 320 nm being effective for quinoxaline derivatives. tandfonline.comnih.govtandfonline.com The specific conditions, including the column type, mobile phase composition, flow rate, and detection wavelength, are tailored to the specific analytical problem, whether it is for reaction monitoring or quantitative analysis. nih.govtandfonline.com

Table 1: HPLC Methods for Analysis of Quinoxaline Derivatives

| Stationary Phase | Mobile Phase | Flow Rate | Detection | Source(s) |

|---|---|---|---|---|

| Irica RP-18 (reverse-phase) | Methanol-Water-Acetonitrile (30:65:5, v/v) | 0.4 mL/min | UV at 317 nm | tandfonline.com |

| C18 (3 µm, 2.1 mm i.d. × 150 mm) | Methanol/Water with 0.1% Formic Acid | 0.3 mL/min | UV at 254 nm | nih.gov |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography serves as a simple, rapid, and cost-effective method for monitoring the progress of chemical reactions involving quinoxaline derivatives and for assessing the purity of the synthesized compounds. chemistryjournal.innih.gov The technique separates compounds based on their differential partitioning between a solid stationary phase, typically silica (B1680970) gel, and a liquid mobile phase that moves up the plate via capillary action. khanacademy.org

For quinoxaline compounds, the stationary phase is commonly a silica gel G plate, sometimes with a fluorescent indicator (UV254). chemistryjournal.innih.gov The choice of the developing solvent, or mobile phase, is crucial for achieving good separation. Mixtures of solvents with varying polarities, such as n-hexane, ether, and ethanol, are frequently used. tandfonline.comtandfonline.com After development, the separated spots on the TLC plate are visualized. This can be achieved by exposing the plate to UV light, particularly if a fluorescent indicator is used, or by spraying the plate with a chemical reagent like 10% sulfuric acid followed by heating, which induces a color change. tandfonline.comchemistryjournal.intandfonline.com

Table 2: TLC Methods for Analysis of Quinoxaline Derivatives

| Stationary Phase | Mobile Phase (Developing Solvent) | Detection Method | Source(s) |

|---|---|---|---|

| Silica Gel G | n-Hexane-Ether-Ethanol (2:1:1, v/v) | Spraying with 10% Sulfuric Acid and heating | tandfonline.com |

| G/UV254 nm-TLC-Grade Silica Gel | n-Hexane and Ethyl Acetate | UV Light | chemistryjournal.in |

| Merck Silica Gel | n-Hexane-Ether-Ethanol (2:2:1, v/v) | Spraying with 10% Sulfuric Acid and heating | tandfonline.com |

Advanced Research and Future Perspectives

Development of DDMQ-based Compounds for Targeted Therapies

While research specifically documenting 6,7-Dimethoxy-2,3-dimethylquinoxaline (DDMQ) in targeted therapies is nascent, extensive studies on closely related quinoxaline (B1680401) analogs provide a strong rationale for its potential. The core quinoxaline structure is a "privileged scaffold" in medicinal chemistry, and modifications at the 6 and 7 positions with dimethoxy groups, as seen in DDMQ, are common in therapeutically active molecules.

Researchers have synthesized and evaluated various derivatives of the 6,7-disubstituted quinoxaline core for a range of therapeutic targets. For instance, analogs of 6,7-dimethyl quinoxaline have been designed as selective kinase inhibitors for neurodegenerative diseases like Alzheimer's. nih.gov These studies involve performing kinase inhibition assays against key enzymes such as GSK3β, DYRK1A, and CLK1, which are implicated in the hyperphosphorylation of Tau protein, a hallmark of the disease. nih.gov Molecular modeling and docking studies are often employed to understand the binding interactions between the quinoxaline derivatives and the active site of the target kinase, guiding further structural modifications to enhance potency and selectivity. nih.gov

In the field of oncology, derivatives such as 6,7-dimethoxy-4-anilinoquinolines have been identified as potent inhibitors of the c-Met kinase, a receptor tyrosine kinase whose signaling pathway is often deregulated in various cancers. nih.gov Furthermore, related structures like 6,7-dimethoxy-tetrahydroisoquinoline derivatives have been investigated for their ability to reverse multidrug resistance in cancer cells, a major obstacle in chemotherapy. nih.gov These compounds are evaluated in vitro for their cytotoxicity against cancer cell lines and for their ability to inhibit drug efflux pumps like P-glycoprotein. unifi.it

The development of DDMQ-based compounds would likely follow a similar path, using the DDMQ core as a starting point for creating a library of derivatives with varied substituents to screen against a panel of therapeutic targets.

Table 1: Research Findings on Therapeutically Relevant Quinoxaline Analogs

Exploration of DDMQ in Material Science and Polymer Synthesis

The quinoxaline moiety is not only significant in medicine but also in material science due to its electron-accepting nature, thermal stability, and rigid heterocyclic structure. Polymers incorporating this structure, known as polyquinoxalines (PQs), are a class of high-performance materials. unl.edu

Polyquinoxalines are generally synthesized through the step-growth polymerization of aromatic bis(o-diamines) with bis(α-dicarbonyl) compounds. unl.edu These polymers are noted for their exceptional thermal and oxidative stability, making them suitable for applications in harsh environments, such as in the aerospace industry for adhesives and composite matrices. unl.edutandfonline.comdtic.mil A key advantage of many polyquinoxalines is their solubility in their fully cyclized form, which allows them to be processed into films, coatings, and membranes from solution. unl.edu

The electronic properties of quinoxalines have led to their use in optoelectronic applications. Quinoxaline-based conjugated polymers are utilized as electron-acceptor units in materials for polymer solar cells, organic light-emitting diodes (OLEDs), and organic semiconductors. researchgate.netresearchgate.netrsc.org The performance of these materials can be tuned by modifying the chemical structure of the quinoxaline unit and the surrounding polymer backbone. rsc.org Quinoxaline derivatives have also been investigated as photoinitiators for polymerization, capable of absorbing light and initiating the conversion of liquid monomers into solid polymers. mdpi.com

While the direct incorporation of this compound into polymers is not widely reported, it is plausible that monomers derived from DDMQ could be synthesized. For example, by introducing polymerizable functional groups onto the DDMQ scaffold, it could be integrated into polyquinoxaline chains to modulate properties such as solubility, thermal behavior, and electronic characteristics. The methoxy (B1213986) groups, being electron-donating, could influence the polymer's electronic band gap and charge transport properties.

Green Chemistry Approaches for Sustainable DDMQ Synthesis

The traditional synthesis of quinoxalines often involves the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound, which may require harsh reaction conditions, long reaction times, and the use of hazardous organic solvents. menchelab.com For DDMQ, this involves the reaction of 4,5-dimethoxy-1,2-phenylenediamine with diacetyl (2,3-butanedione). In line with the principles of green chemistry, researchers are actively developing more sustainable and environmentally benign methods for synthesizing quinoxaline derivatives. researchgate.net

These green approaches focus on several key areas:

Sustainable Solvents: Replacing conventional volatile organic compounds (VOCs) with greener alternatives like water, ethanol, or deep eutectic solvents (DES).

Alternative Catalysts: Utilizing reusable catalysts, such as nanocatalysts or solid-supported acid catalysts, to improve reaction efficiency and allow for easy separation and recycling, minimizing waste.

Energy Efficiency: Employing alternative energy sources like microwave irradiation or ultrasound (sonication) to accelerate reaction rates, often leading to higher yields and shorter reaction times compared to conventional heating. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus reducing byproducts.

One notable green method is hydrothermal synthesis (HTS), which uses high-temperature water as the reaction medium. menchelab.com This technique has been shown to produce quinoxalines in high yields rapidly, without the need for organic solvents or toxic catalysts. menchelab.com These modern, sustainable methodologies could be directly applied to the synthesis of DDMQ, making its production more efficient and environmentally friendly.

Table 2: Comparison of Traditional vs. Green Synthesis Approaches for Quinoxalines

Clinical Translation Potential and Preclinical Studies

The journey of a chemical compound from laboratory discovery to clinical application is a long and rigorous process. For a molecule like DDMQ or its derivatives to be considered for clinical translation, it must undergo extensive preclinical evaluation. While specific preclinical data for DDMQ is not extensively published, the pathway can be inferred from studies on analogous compounds.

The preclinical pipeline typically involves a multi-stage evaluation:

In Silico Analysis: Computational tools are used to predict the compound's drug-like properties, including its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. Molecular docking simulations can predict how the compound might bind to specific biological targets. dntb.gov.ua

In Vitro Studies: These are experiments conducted in a controlled environment outside of a living organism. For a potential anticancer agent, this would involve testing the compound's ability to inhibit the growth of various cancer cell lines (cytotoxicity assays). nih.gov For a targeted therapy, enzymatic assays are performed to measure the compound's inhibitory activity against the target protein, such as a specific kinase. nih.gov

In Vivo Studies: If a compound shows promise in vitro, it is then tested in animal models (e.g., mice or rats) to evaluate its efficacy, pharmacokinetics (how the body processes the drug), and safety in a living system. These studies are crucial for determining if the compound has the desired therapeutic effect without causing unacceptable toxicity.

For example, the preclinical work on 6,7-dimethyl quinoxaline analogs involved synthesis, spectroscopic characterization, and in vitro kinase inhibition assays, which identified lead compounds with high selectivity for the GSK3β enzyme. nih.gov Similarly, studies on 6,7-dimethoxy-4-anilinoquinolines involved evaluating their inhibitory activity against c-Met kinase and their antiproliferative effects on multiple human cancer cell lines. nih.gov

The successful completion of these preclinical stages is a prerequisite for applying for regulatory approval to begin Phase I clinical trials in humans. The clinical translation potential of DDMQ hinges on future research demonstrating a robust and favorable profile in these comprehensive preclinical evaluations.

常见问题

Q. What is the role of DDMQ in analytical chemistry, particularly in methylglyoxal quantification?

DDMQ serves as an internal standard in high-performance liquid chromatography (HPLC) for quantifying methylglyoxal, a reactive dicarbonyl metabolite. Methylglyoxal is derivatized with 1,2-diamino-4,5-dimethoxybenzene (DDB) to form 6,7-dimethoxy-2-methylquinoxaline (DMQ). DDMQ, synthesized from butanedione and DDB, shares chromophoric properties with DMQ, enabling detection at 352 nm. This allows for precise normalization of retention times and correction for matrix effects in biological samples like plasma .

Q. How is DDMQ synthesized for laboratory use?

DDMQ is synthesized via a condensation reaction between 1,2-diamino-4,5-dimethoxybenzene (DDB) and butanedione under controlled conditions. The method, established by McLellan and Thornalley (1992), involves purification through chromatographic techniques to ensure high purity (>98%). This synthesis is critical for producing a reliable internal standard free of contaminants that could interfere with analytical assays .

Q. What detection parameters optimize DDMQ analysis in HPLC?

DDMQ is detected at 352 nm due to its strong absorbance in the ultraviolet-visible (UV-Vis) spectrum. This wavelength aligns with the chromophoric properties of its methylglyoxal-derived counterpart (DMQ), ensuring simultaneous quantification. Mobile phases typically consist of 0.1% trifluoroacetic acid (TFA) in water with 2% acetonitrile, achieving baseline separation in 20–30-minute runs .

Advanced Research Questions

Q. How can derivatization conditions be optimized for DDMQ in methylglyoxal assays?

Key parameters include:

- Reaction time : 2 hours at room temperature, protected from light to prevent photodegradation.

- Protein precipitation : Use ice-cold acetonitrile (4:1 solvent-to-sample ratio) followed by centrifugation (20,000×g, 20 minutes) to remove interferents.

- Acidification : Addition of 0.1% TFA stabilizes derivatives and enhances chromatographic resolution. These steps minimize variability in complex matrices like plasma or cell lysates .

Q. What interferences arise when using DDMQ in biological matrices, and how are they mitigated?

Endogenous dicarbonyls (e.g., butanedione) may form derivatives with DDB, but DDMQ’s structural distinction allows it to serve as a unique internal standard. Cross-reactivity is addressed by:

Q. How does DDMQ’s stability impact its utility in long-term studies?

DDMQ exhibits stability under freeze-dried storage (−20°C) for ≥6 months. However, repeated freeze-thaw cycles or exposure to light can degrade the compound. Best practices include:

- Single-use aliquots to prevent degradation.

- Validation of stock solutions via UV-Vis spectrophotometry (absorbance at 352 nm).

- Regular calibration against fresh synthetic standards .

Q. What validation strategies ensure DDMQ’s reliability as an internal standard?

- Linearity : Correlation coefficient (R² > 0.995) across a 0.1–50 µM range.

- Precision : Intra- and inter-day coefficients of variation (CV) <5%.

- Recovery : Spike known DDMQ concentrations into biological matrices and compare measured vs. expected values.

- Matrix effects : Evaluate ion suppression/enhancement in mass spectrometry using post-column infusion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。